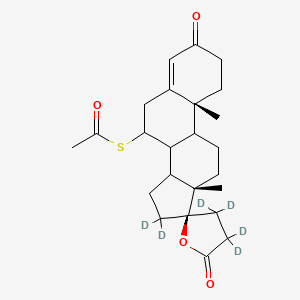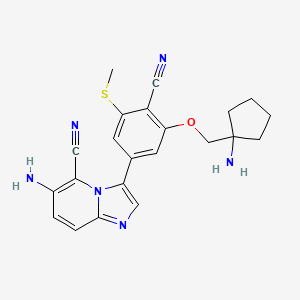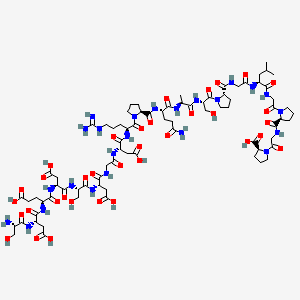![molecular formula C21H20FN5 B12371517 3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QP5038 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL).
Preparation Methods
The synthesis of QP5038 involves a structure-based approach starting from a known inhibitor, SEN177. The synthetic route includes the formation of a benzonitrile-based core structure, which is then modified to enhance its inhibitory activity against QPCTL . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
QP5038 undergoes various chemical reactions, including:
Oxidation: QP5038 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: QP5038 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
QP5038 has a wide range of scientific research applications:
Chemistry: Used as a tool molecule to study the inhibition of QPCTL and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of QPCTL in cellular processes and its interaction with other proteins.
Mechanism of Action
QP5038 exerts its effects by inhibiting the activity of QPCTL, an enzyme involved in the cyclization of N-terminal glutamine and glutamic acid residues on target proteins. This inhibition disrupts the formation of pyroglutamate residues, which are crucial for the interaction between CD47 and signal-regulatory protein alpha (SIRPα). By blocking this interaction, QP5038 enhances macrophage-mediated phagocytosis of tumor cells, thereby promoting antitumor immunity .
Comparison with Similar Compounds
QP5038 is compared with other similar compounds such as SEN177 and PQ912. While all these compounds inhibit QPCTL, QP5038 has shown superior inhibitory activity and antitumor efficacy. SEN177 and PQ912 are also known for their inhibitory effects on QPCTL, but QP5038’s unique structure and higher potency make it a more promising candidate for therapeutic applications .
Similar Compounds
SEN177: Another inhibitor of QPCTL with notable inhibitory activity.
Properties
Molecular Formula |
C21H20FN5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(6-fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C21H20FN5/c1-26-14-24-13-19(26)15-7-9-27(10-8-15)21-16(11-23)3-2-4-18(21)17-5-6-20(22)25-12-17/h2-6,12-15H,7-10H2,1H3 |
InChI Key |
IUBVPNGSCDYBJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)



![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)




![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)



